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Abstract
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug with a complex

stereochemical structure that is critical to its antiviral activity. As a single diastereomer, its

synthesis and purification present significant challenges, leading to the potential for

stereoisomeric impurities. This technical guide provides a comprehensive overview of the

stereochemistry of Sofosbuvir and its related impurities. It details the specific stereoisomers,

their structural relationships, and the analytical methodologies required for their separation and

quantification. This document is intended to be a valuable resource for researchers and

professionals involved in the development, manufacturing, and quality control of Sofosbuvir.

Introduction to the Stereochemistry of Sofosbuvir
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent

RNA polymerase.[1] Its chemical name is isopropyl (2S)-2-[--INVALID-LINK--

phosphoryl]amino]propanoate.[2] The molecule possesses five chiral centers, leading to the

possibility of 32 stereoisomers. The active pharmaceutical ingredient (API) is the (S,pS)

diastereomer, highlighting the critical role of stereochemistry in its therapeutic effect.

The key stereocenters are located at:

The C2' and C5' positions of the fluorinated ribose sugar moiety.
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The phosphorus atom of the phosphoramidate group.

The alpha-carbon of the L-alanine amino acid component.

The specific configuration of each of these centers is essential for the proper metabolism of the

prodrug to its active triphosphate form and for its subsequent interaction with the viral

polymerase.

Stereochemical Relationships and Impurities
The synthesis and degradation of Sofosbuvir can lead to the formation of several

stereoisomeric impurities. These impurities can have different pharmacological and

toxicological profiles, making their identification and control crucial for drug safety and efficacy.
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Caption: Stereochemical relationships between Sofosbuvir and its major impurities.

Structures and Identification of Key Stereoisomeric
Impurities
The following table summarizes the key stereoisomeric impurities of Sofosbuvir, their

structures, and their relationship to the active drug substance.
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Impurity Name IUPAC Name CAS Number
Stereochemical
Relationship to
Sofosbuvir

Sofosbuvir (Sp-

isomer)

propan-2-yl (2S)-2-

[[[(2R,3R,4R,5R)-5-

(2,4-dioxopyrimidin-1-

yl)-4-fluoro-3-hydroxy-

4-methyloxolan-2-

yl]methoxy-

phenoxyphosphoryl]a

mino]propanoate

1190307-88-0
Active Pharmaceutical

Ingredient

Sofosbuvir (Rp)-

Phosphate Isomer

propan-2-yl (2S)-2-

[[[(2R,3R,4R,5R)-5-

(2,4-dioxopyrimidin-1-

yl)-4-fluoro-3-hydroxy-

4-methyloxolan-2-

yl]methoxy-

phenoxyphosphoryl]a

mino]propanoate (Rp-

isomer)

1190308-01-0

Diastereomer (epimer

at the phosphorus

center)

Sofosbuvir D-

alaninate R,S Isomer

(Impurity C)

propan-2-yl (2R)-2-

[[[(2R,3R,4R,5R)-5-

(2,4-dioxopyrimidin-1-

yl)-4-fluoro-3-hydroxy-

4-methyloxolan-2-

yl]methoxy-

phenoxyphosphoryl]a

mino]propanoate

1496552-28-3

Diastereomer (epimer

at the alanine chiral

center)

Enantiomer of

Sofosbuvir

propan-2-yl (2R)-2-

[[[(2S,3S,4S,5S)-5-

(2,4-dioxopyrimidin-1-

yl)-4-fluoro-3-hydroxy-

4-methyloxolan-2-

yl]methoxy-

Not Available Enantiomer
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phenoxyphosphoryl]a

mino]propanoate

Sofosbuvir Isomer 3

propan-2-yl (2R)-2-

[[[(2R,3R,4R,5R)-5-

(2,4-dioxopyrimidin-1-

yl)-4-fluoro-3-hydroxy-

4-methyloxolan-2-

yl]methoxy-

phenoxyphosphoryl]a

mino]propanoate

1496552-16-9 Diastereomer

Quantitative Analysis and Acceptance Criteria
The control of stereoisomeric impurities is a critical aspect of quality control for Sofosbuvir.

While specific limits are detailed in pharmacopeial monographs such as the United States

Pharmacopeia (USP), the general principle is to limit impurities to levels that are demonstrated

to be safe. The following table provides an example of typical analytical performance data for

the quantification of Sofosbuvir and its impurities, as reported in the literature.

Parameter Sofosbuvir Sofosbuvir Impurities

Limit of Detection (LOD) 0.01% (0.04 µg/mL) 0.03% (0.12 µg/mL)

Limit of Quantification (LOQ) 0.05% (0.125 µg/mL) 0.10% (0.375 µg/mL)

Linearity Range 160-480 µg/mL 10-30 µg/mL

Correlation Coefficient (r²) >0.999 >0.999

Note: These values are illustrative and are based on published analytical methods. Official

acceptance criteria should be referenced from the relevant pharmacopeia.

Experimental Protocols for Stereoisomer Separation
The separation of Sofosbuvir and its stereoisomers is typically achieved using chiral High-

Performance Liquid Chromatography (HPLC). The following protocol is a representative

method for the analysis of Sofosbuvir and its diastereomers.
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Chiral HPLC Method for Diastereomeric Purity
Objective: To separate and quantify the (Sp) and (Rp) diastereomers of Sofosbuvir.

Instrumentation:

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or

equivalent).

Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a

polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or

basic additive to improve peak shape. A typical mobile phase could be n-Hexane:

Isopropanol (80:20, v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: 25 °C.

Detection Wavelength: 260 nm.

Injection Volume: 10 µL.

Sample Preparation:

Prepare a stock solution of the Sofosbuvir sample in a suitable solvent (e.g., a mixture of the

mobile phase components).

Dilute the stock solution to a final concentration within the linear range of the method (e.g.,

0.5 mg/mL).

Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability:
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Inject a resolution solution containing both the (Sp) and (Rp) diastereomers. The resolution

between the two peaks should be not less than 1.5.

The tailing factor for the Sofosbuvir peak should be not more than 2.0.

The relative standard deviation for replicate injections of the standard solution should be not

more than 2.0%.

Workflow for Method Validation:
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Caption: A typical workflow for the validation of a chiral HPLC method.

Conclusion
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The stereochemical purity of Sofosbuvir is a critical quality attribute that directly impacts its

clinical safety and efficacy. A thorough understanding of the potential stereoisomeric impurities

and the implementation of robust analytical methods for their control are essential for ensuring

the quality of the drug product. This guide provides a foundational understanding of the

stereochemistry of Sofosbuvir and its impurities, along with practical guidance on their analysis.

It is intended to support the efforts of researchers and drug development professionals in

delivering safe and effective treatments for Hepatitis C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

